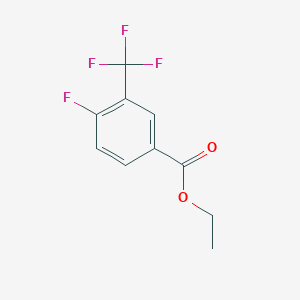

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products

Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate serves as a crucial building block in organic synthesis. Its fluorinated structure enhances the stability and reactivity of the compounds synthesized from it. Key applications include:

- Synthesis of Pharmaceuticals : It is utilized in the development of drug candidates, where the incorporation of fluorine can improve pharmacokinetic properties, such as metabolic stability and bioavailability.

- Agrochemicals Development : The compound is also explored for its potential in formulating agrochemicals that require enhanced efficacy due to the presence of fluorine.

Biology

Research into the biological activities of this compound has revealed potential applications in several areas:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further research in medicinal chemistry.

- Anticancer Research : There is ongoing exploration into its effects on cancer cells, where fluorinated compounds have shown promise due to their ability to interact with biological targets through non-covalent interactions .

Industry

In industrial applications, this compound is employed for producing specialty chemicals and materials. Its properties make it suitable for:

- Fluorinated Polymers : The compound's unique structure allows for the creation of polymers with enhanced thermal stability and chemical resistance .

- Coatings and Additives : It is used in formulating coatings that require improved scratch resistance and durability, particularly in automotive and industrial applications .

Case Studies

-

Pharmaceutical Development :

A study demonstrated the synthesis of a new drug candidate using this compound as a starting material. The resulting compound exhibited enhanced activity against specific cancer cell lines compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design . -

Agricultural Application :

Research on agrochemical formulations revealed that incorporating this compound improved pest resistance and crop yield compared to traditional formulations, suggesting its potential as a novel agrochemical agent.

Wirkmechanismus

The mechanism of action of ethyl 4-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 4-position, which can affect its reactivity and biological activity.

Ethyl 4-fluorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

4-Fluoro-3-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound, which has different reactivity and applications.

Biologische Aktivität

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate is a fluorinated benzoate ester that has garnered attention for its potential biological activities. The compound features a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and an ethyl ester group, which may enhance its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanism of action, potential applications, and relevant research findings.

- Molecular Formula : C10H8F4O2

- Molecular Weight : 236.166 g/mol

- Structure : The compound consists of a benzene ring with specific substitutions that influence its chemical behavior.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets through non-covalent interactions. These may include:

- Hydrogen Bonding : Interactions with functional groups on target molecules.

- Electrostatic Interactions : Attraction between charged regions of the compound and targets.

- Hydrophobic Effects : Favorable interactions due to the compound's lipophilic nature.

The presence of fluorine atoms is known to enhance binding affinity and selectivity, potentially leading to improved efficacy against specific biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

Antimicrobial Properties

Studies suggest that related compounds within the benzoate family demonstrate antimicrobial activity. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, making them more effective against microbial strains.

Comparative Analysis with Related Compounds

A comparison with similar compounds provides insight into the unique attributes of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 4-fluorobenzoate | Lacks trifluoromethyl group | Varies |

| Ethyl 4-(trifluoromethyl)benzoate | Lacks fluorine at the 4-position | Varies |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Carboxylic acid instead of ester | Known to inhibit enzymes |

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Key parameters such as bioavailability, half-life, metabolism, and excretion need further investigation to understand its behavior in biological systems .

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides valuable insights:

- Fluorinated Compounds in Drug Design :

- Antimicrobial Activity :

- Potential as a Drug Candidate :

Eigenschaften

IUPAC Name |

ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNAFSBTKPNVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268029 | |

| Record name | Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-63-3 | |

| Record name | Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.